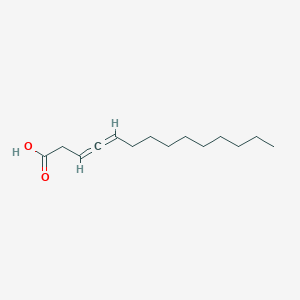![molecular formula C13H17NO2Si B14299322 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- CAS No. 119340-68-0](/img/structure/B14299322.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- can be achieved through various methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of the intermediate imino esters .
Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium(III) catalysis, followed by dechlorinative and dephosphonative steps . Additionally, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo 1,3-dipolar cycloaddition with azides and 6π-electrocyclization to form isoindole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include isoindole-1,3-diones, isoindoline derivatives, and various substituted isoindoles.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase CK2, by binding to the ATP-binding site and preventing substrate phosphorylation . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with distinct chemical properties.
2-Ethyl-1H-isoindole-1,3(2H)-dithione: A compound with a similar core structure but different functional groups.
1H-Isoindole, 2,3-dihydro-: A reduced form of isoindole with unique reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This functional group also allows for selective modifications, making the compound versatile for various applications.
特性
CAS番号 |
119340-68-0 |
|---|---|
分子式 |
C13H17NO2Si |
分子量 |
247.36 g/mol |
IUPAC名 |
2-(2-trimethylsilylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)9-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7H,8-9H2,1-3H3 |
InChIキー |
ICXYACHRXUEOOD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
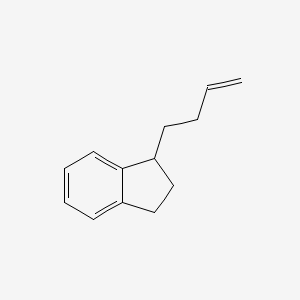
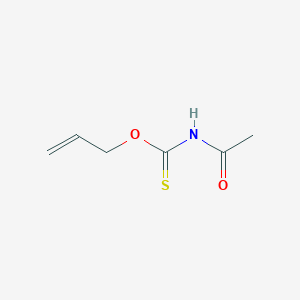
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

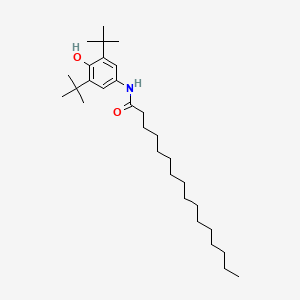

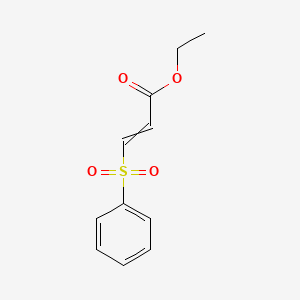
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
